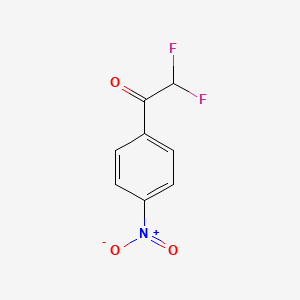
2,2-Difluoro-1-(4-nitrophenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluoro-1-(4-nitrophenyl)ethanone is an organic compound with the molecular formula C8H5F2NO3 and a molecular weight of 201.13 g/mol It is characterized by the presence of two fluorine atoms and a nitrophenyl group attached to an ethanone backbone
準備方法
Synthetic Routes and Reaction Conditions
One common method is the reaction of 4-nitrobenzaldehyde with difluoromethyl ketone under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like acetonitrile. The mixture is then heated to facilitate the reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of 2,2-Difluoro-1-(4-nitrophenyl)ethanone may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions
2,2-Difluoro-1-(4-nitrophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in the formation of 2,2-Difluoro-1-(4-aminophenyl)ethanone.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of 2,2-Difluoro-1-(4-aminophenyl)ethanone.
Substitution: Formation of various substituted ethanone derivatives depending on the nucleophile used.
科学的研究の応用
2,2-Difluoro-1-(4-nitrophenyl)ethanone has several applications in scientific research:
作用機序
The mechanism of action of 2,2-Difluoro-1-(4-nitrophenyl)ethanone involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s ability to interact with biological molecules, potentially leading to increased binding affinity and specificity . The nitrophenyl group can also participate in various biochemical reactions, contributing to the compound’s overall activity .
類似化合物との比較
Similar Compounds
2,2-Difluoro-1-(4-aminophenyl)ethanone: A reduction product of 2,2-Difluoro-1-(4-nitrophenyl)ethanone with an amine group instead of a nitro group.
2,2-Difluoro-1-(4-methoxyphenyl)ethanone: A derivative with a methoxy group in place of the nitro group.
2,2-Difluoro-1-(4-chlorophenyl)ethanone: A compound with a chlorine atom substituting the nitro group.
Uniqueness
This compound is unique due to the combination of its difluoro and nitrophenyl groups, which impart distinct chemical and physical properties. These properties make it a valuable compound for various applications in research and industry .
特性
IUPAC Name |
2,2-difluoro-1-(4-nitrophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO3/c9-8(10)7(12)5-1-3-6(4-2-5)11(13)14/h1-4,8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWBUCNFKSMZGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














